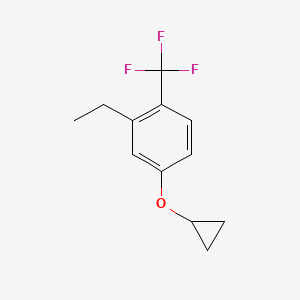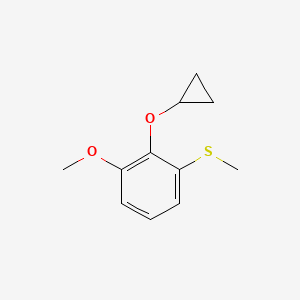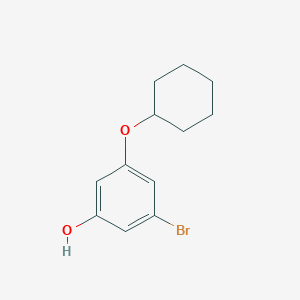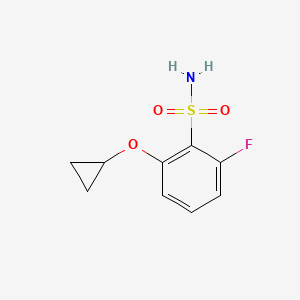
3-Cyclopropoxy-4-iodo-N-methylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-iodo-N-methylpicolinamide is a chemical compound with the molecular formula C10H11IN2O2 and a molecular weight of 318.11 g/mol It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a picolinamide moiety
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-4-iodo-N-methylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as picolinamide derivatives and cyclopropyl-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes: The synthetic routes may include steps such as iodination, cyclopropylation, and amide formation.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-4-iodo-N-methylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclopropyl Ring Reactions: The cyclopropyl ring can participate in ring-opening reactions, leading to the formation of new compounds with different structural features.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-iodo-N-methylpicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-iodo-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-4-iodo-N-methylpicolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-iodo-N-methylpicolinamide: This compound has a similar structure but differs in the position of the iodine atom.
3-Cyclopropoxy-6-iodo-N-methylpicolinamide: Another structural isomer with the iodine atom at a different position.
Other Picolinamide Derivatives: Various picolinamide derivatives with different substituents and functional groups can be compared to highlight the unique features of this compound.
Eigenschaften
Molekularformel |
C10H11IN2O2 |
|---|---|
Molekulargewicht |
318.11 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-iodo-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11IN2O2/c1-12-10(14)8-9(15-6-2-3-6)7(11)4-5-13-8/h4-6H,2-3H2,1H3,(H,12,14) |
InChI-Schlüssel |
ZVZGVIKTRQQONV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC=CC(=C1OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















